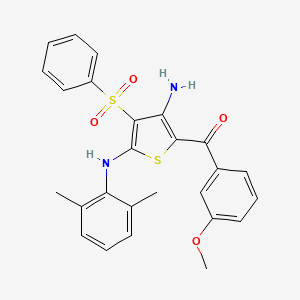

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE

Description

3-(Benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a synthetic organic compound characterized by a thiophene core substituted with benzenesulfonyl, 2,6-dimethylphenyl, and 3-methoxybenzoyl groups. Its structural features suggest similarities to sulfonylurea herbicides (e.g., sulfonamide linkages) and aromatic amine-based pesticides, though its exact role remains speculative without experimental validation .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-9-7-10-17(2)22(16)28-26-25(34(30,31)20-13-5-4-6-14-20)21(27)24(33-26)23(29)18-11-8-12-19(15-18)32-3/h4-15,28H,27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQXSIMDTXCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common approach might include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the amino groups: Amination reactions using appropriate amines and catalysts.

Sulfonylation: Introduction of the phenylsulfonyl group through sulfonylation reactions.

Methanone formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the sulfonyl group or the methanone moiety.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-Inflammatory Activity

Thiophene-based compounds have been noted for their anti-inflammatory properties. Studies have shown that derivatives similar to 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 29.2 | COX Inhibition |

| Compound B | 6.0 | LOX Inhibition |

In vivo studies demonstrated significant reduction in inflammation markers when administered at effective doses.

Antiviral Activity

Recent research identified thiophene derivatives as promising candidates for antiviral therapies. The compound exhibits activity against viral infections in the micromolar range, suggesting potential applications in treating viral diseases.

Case Study 1: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a murine model of acute lung injury (ALI). The results indicated:

- Reduction in Inflammatory Cytokines : Administration of the compound significantly reduced TNF-α and IL-6 levels.

- Mechanistic Insights : The compound inhibited the activation of NF-kB pathways involved in inflammation.

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that the compound effectively inhibited viral replication in cell cultures infected with influenza virus. The results showed:

- Viral Load Reduction : A significant decrease in viral titers was observed at concentrations as low as 10 µM.

- Mechanism of Action : The compound appears to interfere with viral entry into host cells.

Material Science Applications

The structural characteristics of this compound also lend it potential applications in materials science:

- Organic Electronics : Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs).

- Polymer Chemistry : The compound can be used as a monomer for synthesizing new polymeric materials with tailored properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- Structural Similarities : Both compounds contain aromatic rings (benzene derivatives) and amine groups. Ethalfluralin’s nitro and trifluoromethyl groups enhance its herbicidal activity by disrupting microtubule assembly in weeds.

- Functional Differences : The target compound lacks nitro or fluorinated groups but includes a thiophene ring and methoxybenzoyl substituents, which may influence solubility and target specificity.

- Applications : Ethalfluralin is a pre-emergent herbicide used in agriculture , while the target compound’s use is unconfirmed.

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

- Structural Overlaps : The benzenesulfonyl group in the target compound mirrors the sulfonylurea bridge in triflusulfuron, which inhibits acetolactate synthase (ALS) in plants.

- Key Distinctions : Sulfonylureas typically include triazine or pyrimidine rings (e.g., metsulfuron methyl ester ), whereas the thiophene core in the target compound may alter binding kinetics or metabolic stability.

- Efficacy : Sulfonylurea herbicides are potent at low doses (e.g., 2–40 g/ha), but the target compound’s activity remains untested .

Benzathine Benzylpenicillin

- Contextual Comparison : While unrelated in function, benzathine benzylpenicillin illustrates the importance of salt formation (e.g., dibenzylethylenediamine) for drug solubility and sustained release. The target compound’s benzenesulfonyl group could similarly enhance bioavailability or stability .

Research Findings and Limitations

- Comparisons are extrapolated from structural analogs.

- Recommendations : Further studies should explore its synthesis, pharmacokinetics, and biological targets, particularly in oncology or plant science contexts.

Notes on Evidence Utilization

- The evidence lacks direct references to the target compound, necessitating inferences from structural analogs.

- The pharmacopoeia data highlights salt formation strategies, which may inspire formulation approaches for the target compound.

Biological Activity

3-(Benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzenesulfonyl group and two additional aromatic moieties. The presence of these functional groups is hypothesized to contribute significantly to its biological activity. The general structure can be summarized as follows:

- Core Structure : Thiophene ring

- Substituents :

- Benzenesulfonyl group

- Dimethylphenyl group

- Methoxybenzoyl group

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3p | MCF-7 | 1.72 |

| 6d | HepG-2 | Not specified |

| 5e | MCF-7 | Not specified |

The compound's anticancer efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinases (CDK) and other cell cycle regulators .

Antimicrobial Activity

Thiophene derivatives have also demonstrated broad-spectrum antimicrobial activity. Studies have shown that certain analogs possess significant antibacterial and antifungal properties, making them promising candidates for further development.

| Compound | Activity Type | Reference |

|---|---|---|

| 3j | Antibacterial | Comparable to standard drugs |

| 3m | Antifungal | Comparable to standard drugs |

The mechanism behind the antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene compounds has been explored in several studies. For example, certain derivatives have been shown to inhibit the activity of COX and LOX enzymes, which are critical in the inflammatory response.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 5 | COX | 29.2 |

| 12 | LOX | 6.0 |

These compounds exhibit their anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .

The biological activity of thiophene derivatives is often linked to their ability to interact with specific molecular targets within cells. For instance:

- Anticancer Mechanism : Inhibition of CDK2 has been identified as a crucial pathway through which these compounds exert their anti-proliferative effects.

- Antimicrobial Mechanism : Binding affinity studies suggest that these compounds may target bacterial DNA gyrase or other essential enzymes involved in DNA replication.

- Anti-inflammatory Mechanism : The inhibition of NF-κB signaling pathways has been proposed as a key mechanism for reducing inflammatory cytokine production .

Case Studies

Several case studies highlight the efficacy of thiophene derivatives in preclinical models:

- Breast Cancer Model : A study demonstrated that a closely related thiophene compound significantly reduced tumor size in MCF-7 xenograft models.

- Inflammatory Disease Model : In a mouse model of acute lung injury, a thiophene derivative effectively reduced inflammation markers and improved lung function.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine?

- Methodological Answer : Synthesis should prioritize regioselective sulfonylation and benzoylation. Begin with a thiophene-2,4-diamine scaffold, followed by sequential substitutions:

- Introduce the benzenesulfonyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF).

- Protect the amine groups during benzoylation to avoid side reactions, using Boc or Fmoc protection strategies.

- Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like over-sulfonylated intermediates.

Troubleshooting should include TLC monitoring and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., sulfonyl group at position 3, methoxybenzoyl at position 5). Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonyl S=O stretching (~1350 cm⁻¹ in IR).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Diffraction (XRD) : Resolve crystal structure for absolute configuration validation .

Advanced Research Questions

Q. How to design stability studies for this compound under varying pH, temperature, and light conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., sulfonic acid derivatives).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Conduct accelerated aging studies (40–60°C) over 30 days.

- Photostability : Expose to UV-Vis light (300–800 nm) in a photostability chamber. Quantify degradation kinetics using Arrhenius plots .

Q. How to resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Hypothesis Testing :

Assay Variability : Replicate experiments across multiple labs using standardized protocols (e.g., cell line passage number, serum batch consistency).

Solubility Effects : Measure compound solubility in assay media (DMSO vs. aqueous buffers) via dynamic light scattering (DLS). Adjust concentrations to avoid aggregation.

Metabolite Interference : Use LC-MS to detect active metabolites in cell lysates. Compare results with pure compound activity .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using GROMACS or AMBER. Focus on sulfonyl and benzoyl binding affinities .

Q. How to evaluate environmental fate and ecological risks of this compound?

- Methodological Answer :

- Environmental Persistence :

- Hydrolysis Half-Life : Measure in aqueous buffers at pH 7.4 and 25°C.

- Photodegradation : Expose to simulated sunlight (Xe lamp) and quantify degradation products via GC-MS.

- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) using shake-flask or HPLC methods. Values >3 indicate high bioaccumulation risk .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to probe steric/electronic effects.

- In Silico Docking : Use AutoDock Vina to screen analogs against off-target receptors (e.g., cytochrome P450 enzymes) and prioritize low cross-reactivity candidates .

Q. How to characterize degradation pathways in biological systems?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Look for phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition Assays : Test inhibitory effects on CYP3A4/2D6 using fluorogenic substrates to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.